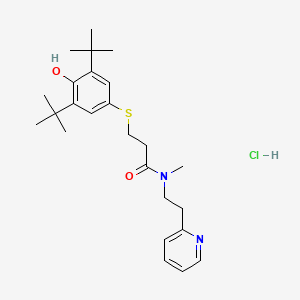
Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride
概要
説明
SC-41661Aは、アラキドン酸5-リポキシゲナーゼ酵素の阻害剤として作用する低分子薬です。この酵素は、アラキドン酸を炎症性メディエーターであるロイコトリエンに変換する代謝に関与しています。 SC-41661Aは、がんや炎症性疾患などのさまざまな疾患の治療における潜在的な治療用途について研究されています .
準備方法
SC-41661Aの合成は、コア構造の調製から始まり、特定の官能基の導入によって続く、複数のステップを含みます。正確な合成経路と反応条件は、専有であり、公表されていません。 類似の化合物を合成するための一般的な方法には、目的の生成物を高純度および高収率で得るために、有機溶媒、触媒、および制御された反応条件を使用することが含まれます .
化学反応の分析
SC-41661Aは、主にその官能基に典型的な反応を起こします。アラキドン酸5-リポキシゲナーゼの阻害剤として、それは酵素の活性部位と相互作用し、アラキドン酸からロイコトリエンへの変換を阻止します。この化合物は、使用される特定の条件と試薬に応じて、酸化および還元反応を起こすこともあります。 これらの反応に一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます .
科学研究への応用
化学: 酵素阻害と新規阻害剤の開発を研究するためのモデル化合物として。
生物学: 細胞プロセスと疾患メカニズムにおけるロイコトリエンの役割を調査します。
科学的研究の応用
Chemistry: As a model compound for studying enzyme inhibition and the development of new inhibitors.
Biology: Investigating the role of leukotrienes in cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and psoriasis, as well as certain types of cancer .
Industry: Development of new anti-inflammatory drugs and cancer chemopreventive agents
作用機序
SC-41661Aは、アラキドン酸5-リポキシゲナーゼ酵素を阻害することによって効果を発揮します。この酵素は、強力な炎症性メディエーターであるロイコトリエンへのアラキドン酸の変換を触媒します。この経路を阻害することによって、SC-41661Aはロイコトリエンの産生を減らし、それによって関連する炎症性および増殖性活性を抑制します。 この化合物のメカニズムは、酵素の活性部位に結合し、基質へのアクセスとそれに続く触媒作用を阻止することに関与しています .
類似の化合物との比較
SC-41661Aは、SC-45662やA63162などの他のアラキドン酸5-リポキシゲナーゼ阻害剤と類似しています。 SC-41661Aは、特定の用途において特に効果的である独自の特性を持っています。
SC-45662: ヒト好中球からのスーパーオキシドの放出に異なる影響を与える、別の選択的アラキドン酸5-リポキシゲナーゼ阻害剤.
A63162: 同様の用途がありますが、異なる薬物動態特性を持つ阻害剤.
ピリプロスト、NDGA、およびBW755C: さまざまな悪性ヒト造血細胞株において増殖阻害を示した、他のリポキシゲナーゼ阻害剤.
SC-41661Aの独自性は、その特異的な結合親和性と阻害力にあり、研究と潜在的な治療用途の両方に貴重なツールとなっています .
類似化合物との比較
SC-41661A is similar to other arachidonate 5-lipoxygenase inhibitors, such as SC-45662 and A63162. SC-41661A has unique properties that make it particularly effective in certain applications:
A63162: An inhibitor with similar applications but different pharmacokinetic properties.
Piriprost, NDGA, and BW755C: Other lipoxygenase inhibitors that have shown growth inhibition in various malignant human hematopoietic cell lines.
SC-41661A’s uniqueness lies in its specific binding affinity and inhibitory potency, making it a valuable tool in both research and potential therapeutic applications .
生物活性
Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride (CAS Number: 34249-71-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 277.402 g/mol. The compound features a thioether linkage and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₂O₂S |
| Molecular Weight | 277.402 g/mol |
| CAS Number | 34249-71-3 |
| LogP | 4.1054 |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notably, it has been investigated for its effects on ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Modulators of CFTR can either potentiate or inhibit ion channel activity, which is crucial in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD).
CFTR Interaction
Research indicates that compounds similar to propanamide can modulate CFTR activity by binding to specific sites on the protein. For instance, studies have shown that certain analogs can enhance CFTR currents significantly, suggesting a potential role in treating diseases characterized by CFTR dysfunction .
Therapeutic Potential
Given its structural features and biological interactions, propanamide may have several therapeutic applications:
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties that could protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which may be beneficial in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies on related compounds show promising antimicrobial activity against various bacterial and fungal strains .
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating novel propanamide derivatives, compounds exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that propanamide could be a candidate for further development in antimicrobial therapies.
- CFTR Modulation : A study focusing on CFTR potentiators reported that specific enantiomers of related compounds could either enhance or inhibit CFTR currents. This duality indicates the potential for propanamide to be developed as either a potentiator or inhibitor depending on its formulation and target application .
特性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2S.ClH/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18;/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQQXHGLCUPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909462 | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105357-17-3 | |
| Record name | SC 41661A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105357173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















